Methyl 12-methyltetradecanoate
Description
Microbial Production and Biogeography
Branched-chain fatty acids like the anteiso-pentadecanoic acid backbone of Methyl 12-methyltetradecanoate are critical for regulating membrane fluidity and transport in many bacteria. labclinics.com Their presence and relative abundance are key indicators of microbial life in various ecosystems.
This compound and its parent acid are well-documented constituents of several bacterial genera.
Bacillus : Anteiso-pentadecanoic acid is one of the most plentiful fatty acids found in members of the genus Bacillus. labclinics.come-biochem.com For instance, the antibiotic bacilysocin, produced by Bacillus subtilis 168, is a phospholipid derived from 12-methyltetradecanoic acid. ebi.ac.ukebi.ac.uk
Streptomyces : This compound has been identified in various Streptomyces species. Reports confirm its presence in Streptomyces malaysiense, Streptomyces lydicus, and Streptomyces manipurensis. nih.govnaturalproducts.netnih.govwikidata.org In Streptomyces coelicolor, 12-methyl tetradecanoate (B1227901) is a component of the cell membrane lipids. kopri.re.kr
Table 1: Documented Microbial Sources of this compound and its Precursor
| Genus/Species | Finding |
| Bacillus spp. | Anteiso-pentadecanoic acid is an abundant fatty acid in this genus. labclinics.come-biochem.com |
| Bacillus subtilis 168 | Produces bacilysocin, an antibiotic derived from 12-methyltetradecanoic acid. ebi.ac.uk |
| Streptomyces malaysiense | Reported to contain this compound. nih.govwikidata.org |
| Streptomyces lydicus | Identified as a natural source of the compound. nih.govnaturalproducts.net |
| Streptomyces coelicolor | Contains 12-methyl tetradecanoate in its cell membrane lipids. kopri.re.kr |
| Streptomyces manipurensis | Reported to contain 12-methyltetradecanoic acid. nih.gov |
Many types of bacteria and various marine organisms produce anteiso-fatty acids. labclinics.com The analysis of sediments from the Arctic Chukchi Sea identified this compound as a fatty acid methyl ester associated with Gram-positive bacteria. noaa.gov Its presence in these marine environments underscores its role as a microbial biomarker in aquatic ecosystems.
The unique fatty acid profiles of microorganisms allow them to be used for characterization. labclinics.com Fatty acid methyl esters (FAMEs), including this compound, are analyzed to understand the composition and metabolic state of microbial communities in diverse settings such as soil, compost, and sediments. nih.govwur.nlmdpi.com For example, some bacteria contain iso-fatty acids but not anteiso-fatty acids, while for others the reverse is true. labclinics.com Furthermore, certain bacteria can alter the ratio of anteiso- to iso-fatty acids in their cell membranes as a response to environmental stressors like heat and toxicity. labclinics.com This makes the analysis of such compounds a valuable tool in microbial ecology. copernicus.org
Plant-Derived Sources and Phytochemical Context
While not typically found in common plant oils, anteiso-fatty acids can be present in significant quantities on the waxy surfaces of leaves. labclinics.com
Specific research has identified this compound in certain plant tissues. It has been found in the leaves of Carica papaya (papaya) and within the cuticle wax of Kigelia africana. medchemexpress.com It has also been noted as a volatile compound in lipid-reducing granule tea. medchemexpress.com
Table 2: Documented Plant-Derived Sources of this compound
| Plant Species | Plant Part/Context |
| Carica papaya | Leaves medchemexpress.com |
| Kigelia africana | Cuticle Wax medchemexpress.com |
| Lipid-reducing granule tea | Volatile Compound medchemexpress.com |
This compound is recognized as a plant metabolite. nih.gov Its presence in the waxy cuticle of plants suggests a potential role in the plant's interaction with its environment, possibly related to defense or prevention of water loss, although its precise functions as a plant metabolite require further investigation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 12-methyltetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-4-15(2)13-11-9-7-5-6-8-10-12-14-16(17)18-3/h15H,4-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIUDNXPLSJWKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20965581 | |
| Record name | Methyl 12-methyltetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20965581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5129-66-8 | |
| Record name | Methyl 12-methyltetradecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5129-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetradecanoic acid, 12-methyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005129668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 12-methyltetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20965581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Ecological Distribution of Methyl 12 Methyltetradecanoate
Plant-Derived Sources and Phytochemical Context
Integration into Plant Secondary Metabolome Research
Methyl 12-methyltetradecanoate is recognized as a plant metabolite. nih.gov It is considered a secondary metabolite, which are compounds that are not essential for a plant's basic survival but play a crucial role in its interaction with the environment. proquest.com The production of these metabolites is influenced by various factors including the plant species, climate, and time of gathering. proquest.com
In a study analyzing the phytochemical compounds of Rhazya stricta, this compound was identified as one of the constituents extracted using a chloroform-methanol solvent. proquest.com The presence of this compound alongside other fatty acids and alkaloids highlights its place within the complex secondary metabolome of this plant species. proquest.com Another study identified this compound in the cuticle wax of Kigelia africana and as a volatile compound in lipid-reducing granule tea. medchemexpress.com
Animal and Environmental Matrices
The distribution of this compound extends to various animal and environmental systems, where it often originates from microbial activity.
Presence in Ruminant Animal Systems (Rumen Microorganisms, Milk)
Branched-chain fatty acids, including anteiso-fatty acids like the parent acid of this compound, are found in ruminant animals. labclinics.com Their presence is largely attributed to the microorganisms within the rumen. labclinics.comwindows.net These fatty acids are also detected in ruminant milk, primarily as a result of the food chain, but also due to some de novo synthesis. labclinics.comwindows.net
A comprehensive analysis of fatty acid profiles in the milk of various ruminant and non-ruminant species detected this compound in bovine, caprine, and ovine milk. researchgate.net This compound was part of a broader profile of odd- and branched-chain fatty acids. researchgate.net A 1967 study using gas chromatography-mass spectrometry also identified this compound as a component of milk fat. dss.go.th
Detection in Animal Gut Microbiome (e.g., Gut Colonization in Newborn Animals, Human Feces)
Branched-chain fatty acids have been identified in the gut of newborn animals, where they are believed to play a role in the colonization of the gut by microorganisms. labclinics.comwindows.net These fatty acids are critical for many bacteria in regulating the fluidity of their cell membranes and in membrane transport. labclinics.comwindows.net
Furthermore, analysis of bacterial fatty acids in human feces has identified this compound as one of the components. gcms.cz This indicates the presence and metabolic activity of bacteria capable of producing this compound within the human gut microbiome. A study comparing the fecal metabolomics of kidney transplant recipients and healthy controls also listed this compound as a detected compound. nih.gov
Occurrence in Vermicomposts and Soil Environments
This compound has been found in vermicompost, which is the product of the breakdown of organic matter by earthworms. medchemexpress.com Specifically, it has been identified in the vermicompost of cow dung and papaya leaves. medchemexpress.com The analysis of fatty acids in environmental matrices with high organic content, such as vermicompost, is an important tool for characterizing microbial communities. uvigo.es
In soil environments, fatty acid analysis is used to study microbial communities. dcu.ie The application of organic fertilizers like manure and vermicompost can alter the structure of the soil microbial community and stimulate microbial growth. uvigo.es While direct measurement of this compound in response to specific fertilizers was not detailed, the methodologies used for analyzing fatty acids in soil and organic matrices are capable of detecting this compound. uvigo.es
Biosynthetic Pathways and Metabolic Engineering of Methyl 12 Methyltetradecanoate
De Novo Biosynthesis Mechanisms in Prokaryotic Systems
The synthesis of methyl 12-methyltetradecanoate in prokaryotes is not a naturally prominent pathway in many well-studied organisms like Escherichia coli. However, the fundamental building blocks and enzymatic machinery can be engineered to produce this branched-chain fatty acid ester. The process relies on the interplay of central carbon metabolism with branched-chain amino acid biosynthesis to provide the necessary precursors, followed by the enzymatic formation of the methyl ester.
Interplay of Central Carbon Metabolism and Branched-Chain Amino Acid Pathways (e.g., Valine and Leucine (B10760876) Biosynthesis)
The biosynthesis of the "anteiso" branched-chain fatty acid, 12-methyltetradecanoic acid, the precursor to this compound, initiates with a primer derived from the catabolism of specific branched-chain amino acids (BCAAs). wikipedia.org In this case, isoleucine degradation provides the 2-methylbutyryl-CoA primer required for the synthesis of anteiso fatty acids with an odd number of total carbon atoms. wikipedia.org
The BCAA biosynthetic pathways, which are intrinsically linked to central carbon metabolism, are crucial for supplying these precursors. frontiersin.org For instance, the valine and leucine biosynthetic pathways can be engineered to generate 2-keto acids, such as 2-ketoisovalerate and 2-ketoisocaproate. d-nb.infonih.gov These keto acids are key intermediates. The catabolism of isoleucine, in particular, leads to the formation of 2-methylbutyryl-CoA, which serves as the starter unit for the fatty acid synthase (FAS) system. wikipedia.orgfrontiersin.org
Once the 2-methylbutyryl-CoA primer is formed, it enters the fatty acid synthesis cycle. Elongation of the fatty acid chain proceeds through the iterative addition of two-carbon units derived from malonyl-CoA, a central metabolite in fatty acid synthesis. wikipedia.orgnih.gov The native β-ketoacyl-ACP synthase III (FabH) in organisms like E. coli typically does not utilize branched-chain acyl-CoA esters. nih.gov Therefore, heterologous expression of a FabH enzyme with broader substrate specificity, such as the one from Bacillus subtilis, is often necessary to initiate the synthesis of branched-chain fatty acids. nih.gov The elongation process is then carried out by the components of the fatty acid synthase II (FASII) system, including FabB and FabF, which catalyze the condensation reactions. nih.govjmb.or.kr
Enzymatic Catalysis in Methyl Ester Formation
Following the synthesis of the 12-methyltetradecanoic acid, the final step is the methylation of the carboxyl group to form the methyl ester. This esterification can be achieved enzymatically. While not a native process in many bacteria for this specific fatty acid, enzymes with fatty acid methyltransferase (FAMT) activity can be utilized. nih.gov
These enzymes catalyze the transfer of a methyl group from a donor molecule, typically S-adenosylmethionine (AdoMet), to the free fatty acid. nih.govnih.gov The availability of AdoMet, a key metabolite derived from methionine and ATP, is a critical factor influencing the efficiency of methyl ester formation. nih.gov In some engineered systems, a juvenile hormone acid O-methyltransferase (DmJHAMT) from Drosophila melanogaster has been successfully employed to convert free fatty acids to their corresponding FAMEs using AdoMet as the methyl donor. nih.gov Another approach involves the use of wax ester synthases/acyl-CoA:diacylglycerol acyltransferases (WS/DGAT), which can catalyze the esterification of fatty acyl-CoAs with alcohols. d-nb.info
Metabolic Engineering Strategies for Enhanced Production
To overcome the low natural production of this compound, various metabolic engineering strategies have been developed to enhance its synthesis in microbial hosts. These strategies primarily focus on the genetic manipulation of host organisms and the optimization of metabolic fluxes towards the desired product.
Genetic Manipulation of Microbial Hosts (e.g., E. coli)
Escherichia coli is a common host for metabolic engineering due to its well-characterized genetics and rapid growth. nih.gov However, native E. coli does not naturally produce significant quantities of branched-chain fatty acids. d-nb.info Therefore, genetic modifications are essential to establish and enhance the biosynthetic pathway for this compound.
Key genetic manipulations include:
Heterologous Gene Expression: Introducing genes from other organisms to provide the necessary enzymatic functions. This includes expressing a β-ketoacyl-ACP synthase III (FabH) from organisms like Bacillus subtilis that can utilize branched-chain primers. nih.gov Additionally, genes encoding enzymes for the synthesis of branched-chain precursors and the final esterification step are introduced. For example, the alsS gene from Bacillus subtilis and ilvCD genes from E. coli can be overexpressed to enhance the production of 2-keto acid precursors. d-nb.infonih.gov
Overexpression of Pathway Genes: Increasing the expression levels of key enzymes in the fatty acid synthesis and branched-chain amino acid pathways can help to drive the metabolic flux towards the desired product. jmb.or.kr This can involve overexpressing genes like fabB, fabG, fabZ, and fabI in the fatty acid elongation cycle. jmb.or.kr
Deletion of Competing Pathways: Knocking out genes involved in competing metabolic pathways can redirect precursors towards the synthesis of branched-chain fatty acids. A significant target for deletion is the fadE gene, which is involved in the β-oxidation (degradation) of fatty acyl-CoAs. d-nb.info Deleting fadE prevents the breakdown of the newly synthesized fatty acids, thereby increasing their accumulation. d-nb.infonih.gov
Optimization of Biosynthetic Flux for Branched-Chain Fatty Acid Methyl Esters
Optimizing the flow of metabolites through the engineered pathway is crucial for maximizing the production of this compound. This involves balancing the expression of various enzymes and ensuring an adequate supply of precursors and cofactors.
Strategies for optimizing biosynthetic flux include:
Enhancing Precursor Supply: Increasing the intracellular pool of branched-chain α-keto acids is a key strategy. This can be achieved by overexpressing genes in the valine and leucine biosynthetic pathways. nih.gov Furthermore, engineering the central carbon metabolism to channel more carbon towards these pathways can be beneficial. mdpi.com
Increasing Cofactor Availability: The biosynthesis of fatty acids and their methylation requires cofactors such as NADPH and S-adenosylmethionine (AdoMet). nih.govnih.gov Engineering the host's metabolism to increase the regeneration and availability of these cofactors can enhance production. For instance, deleting the global methionine regulator metJ and overexpressing methionine adenosyltransferase can lead to increased synthesis of methyl esters by boosting the AdoMet pool. nih.gov
Fine-tuning Enzyme Expression: The levels of the introduced and overexpressed enzymes need to be carefully balanced to avoid the accumulation of toxic intermediates and to ensure a smooth flow through the pathway. This can be achieved using promoters of varying strengths and by optimizing ribosome binding sites. nih.gov
Redirecting Carbon Flux: Redirecting carbon flux from competing pathways is essential. For example, silencing genes involved in pathways that consume key precursors like phosphoenolpyruvate (B93156) can increase the carbon flow towards fatty acid synthesis. mdpi.com
**Table 1: Genetic Engineering Strategies for Enhanced Branched-Chain Fatty Acid Methyl Ester Production in *E. coli***
| Strategy | Target Gene/Pathway | Rationale | Reference |
|---|---|---|---|
| Heterologous Expression | fabH from B. subtilis | Enables the utilization of branched-chain primers for fatty acid synthesis. | nih.gov |
| Overexpression | alsS, ilvCD | Increases the pool of 2-keto acid precursors from the valine and leucine pathways. | d-nb.infonih.gov |
| Deletion | fadE | Blocks the degradation of fatty acyl-CoAs, increasing their availability for esterification. | d-nb.infonih.gov |
| Overexpression | Methionine adenosyltransferase | Increases the supply of the methyl donor S-adenosylmethionine (AdoMet). | nih.gov |
Biotransformation and Degradation Pathways
While the focus is often on the synthesis of this compound, understanding its biotransformation and degradation is also important, particularly in the context of its environmental fate and potential for bioremediation.
The degradation of branched-chain fatty acids like 12-methyltetradecanoic acid in microorganisms is more complex than that of their straight-chain counterparts. Standard β-oxidation can be hindered by the presence of a methyl branch. smpdb.ca Organisms that can utilize branched-chain fatty acids as a carbon source often possess specialized enzymatic machinery.
For instance, some Pseudomonas species are capable of degrading saturated branched-chain fatty acids. researchgate.net The degradation process may involve alternative oxidation pathways, such as α-oxidation, which removes one carbon at a time, or ω-oxidation, which hydroxylates the terminal methyl group. Mammalian systems have specific pathways to degrade methyl-branched fatty acids, utilizing α-oxidation for 3-methyl-branched and β-oxidation for 2-methyl-branched fatty acids. nih.gov
The initial step in the degradation of the methyl ester would likely be its hydrolysis back to the free fatty acid, 12-methyltetradecanoic acid, and methanol (B129727) by an esterase. The resulting fatty acid would then enter the appropriate degradation pathway. The presence of the methyl group at the 12th carbon (an anteiso-branch) means that the final rounds of β-oxidation would be affected. The degradation of the primer unit derived from isoleucine catabolism would require specific enzymes. frontiersin.org
Enzymatic Modification and Catabolism in Biological Systems (e.g., Trypanosoma cruzi)
The metabolism of this compound involves various enzymatic activities for both its modification and breakdown. This compound has been identified as a metabolite in a range of organisms, from bacteria to protozoan parasites.
In the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease, this compound (also known as methyl 12-methylmyristate) has been identified as an endogenous metabolite. medchemexpress.com Research has shown that treatment of the parasite with the drug nifurtimox (B1683997) leads to a reduction in the levels of this compound. medchemexpress.com This suggests that the metabolic pathways responsible for the synthesis or maintenance of this compound are affected by the drug's mechanism of action, highlighting its role within the parasite's metabolic network. medchemexpress.comfrontiersin.org
In bacteria, enzymatic modification of related branched-chain fatty acids is well-documented. For instance, the enzyme P450BM3 is capable of hydroxylating branched-chain fatty acids. rsc.org The catabolism of FAMEs has also been observed. In one study, Stenotrophomonas sp. demonstrated the ability to degrade related fatty acid methyl esters, such as tridecanoic acid, 12-methyl-, methyl ester, indicating that specific bacterial enzymes can break down these compounds. biorxiv.org
Feeding experiments in the actinomycete Micromonospora aurantiaca have shown that the biosynthesis of (ω−2)-methyl branched FAMEs, including this compound, utilizes isoleucine as a starter unit, with high incorporation rates. beilstein-journals.orgbeilstein-journals.org This process is a key part of the organism's fatty acid synthesis pathway. beilstein-journals.org
Table 1: Research Findings on Enzymatic Modification and Catabolism
| Organism/System | Finding | Implication | Reference(s) |
|---|---|---|---|
| Trypanosoma cruzi | Levels of this compound are reduced upon treatment with the trypanocidal drug nifurtimox. | The compound is part of the parasite's metabolism, which is disrupted by the drug. | medchemexpress.com |
| Micromonospora aurantiaca | Biosynthesis of this compound occurs with a high incorporation rate of isoleucine. | Demonstrates a specific biosynthetic pathway using branched-chain amino acid precursors. | beilstein-journals.orgbeilstein-journals.org |
| Stenotrophomonas sp. RZS 7 | Demonstrated degradation of related compounds like Tridecanoic acid, 12-methyl-, methyl ester. | Indicates the existence of enzymatic pathways for the catabolism of branched-chain FAMEs. | biorxiv.org |
Impact of Environmental Factors on Metabolic Fate
The concentration and metabolic fate of fatty acids, including this compound, can be significantly influenced by environmental conditions such as temperature and diet.
A study on fathead minnows investigated the effects of temperature and diet quality on the fish's fatty acid profiles. uvm.edu The results showed that both factors had a significant influence on the content of various fatty acids. Fish in the low essential fatty acid (EFA) diet groups had higher contents of specific fatty acids, including this compound. uvm.edu This suggests that dietary limitations can alter metabolic pathways, leading to changes in the relative abundance of certain branched-chain fatty acids.
Table 2: Influence of Environmental Factors on Fatty Acid Content in Fish
| Factor | Treatment Group | Effect on Fatty Acid Content | Reference(s) |
|---|---|---|---|
| Diet | Low Essential Fatty Acid (EFA) Diet | Higher content of this compound. | uvm.edu |
| Temperature | Increasing Temperature | General decrease in the content of branched-chain fatty acids. | uvm.edu |
Advanced Analytical Methodologies for Characterization and Profiling
Chromatographic Techniques for Separation and Detection
Chromatographic methods are essential for isolating methyl 12-methyltetradecanoate from other components in a sample, a critical step before its detection and quantification. Capillary gas chromatography is the premier technique for this purpose due to its high resolution and efficiency.
Gas Chromatography (GC) and Capillary GC
Gas chromatography is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. nist.gov For fatty acid analysis, the fatty acids are typically converted to their more volatile and thermally stable methyl esters, such as this compound, prior to GC analysis. nih.govifremer.fr This derivatization process is crucial as it reduces the polarity of the fatty acids, which otherwise tend to form hydrogen bonds and lead to poor chromatographic performance. ifremer.fr
Capillary GC, which utilizes long, narrow columns made of fused silica, offers superior separation efficiency compared to older packed column technology. nist.govrsc.org The inner surface of the capillary column is coated with a thin film of a stationary phase, which interacts with the sample components to different extents, leading to their separation. nist.gov The use of capillary columns is standard for the complex mixtures of FAMEs found in natural samples like food, bacteria, and marine oils. researchgate.netuib.nocalstate.edu In the analysis of Chlamydia trachomatis serotypes, for instance, capillary GC was effectively used to differentiate them based on the ratio of this compound (anteiso-C15:0) to methyl 13-methyltetradecanoate (B1259418) (iso-C15:0). rsc.org
Optimization of GC Parameters (e.g., columns, temperature programs, carrier gases)
The successful separation of this compound from isomeric and other closely related FAMEs is highly dependent on the careful optimization of several GC parameters.
Columns: The choice of the capillary column's stationary phase is critical. For general FAME analysis, including branched-chain variants, a range of stationary phases can be employed.
Weakly Polar Columns: These columns can be used for separating FAMEs, where elution order is primarily based on the degree of unsaturation. researchgate.net
High-Polarity Columns: Highly polar cyanopropyl or biscyanopropyl stationary phases, such as those found in TRACE™ TR-FAME, DB-23, SP-2330, and BPX-70 columns, are specifically designed for the detailed separation of FAMEs, including positional and geometric isomers. nih.govresearchgate.net For the analysis of bacterial acid methyl esters (BAMEs), which include branched-chain FAMEs like this compound, columns such as the Equity®-1 have been shown to provide excellent peak shapes. ifremer.fruib.no Non-polar columns like DB-5ms are also used, particularly for samples from soil or oils. rsc.org The table below summarizes various columns used for FAME analysis.
| Column Type | Stationary Phase | Application |
| TRACE™ TR-FAME | Cyanopropylphenyl | General FAME analysis, suitable for MS detection |
| DB-23 | 50% Cyanopropyl-methylpolysiloxane | FAME analysis, including isomers |
| Equity®-1 | 1% Diphenyl / 5% dimethyl polysiloxane | Analysis of Bacterial Acid Methyl Esters (BAMEs) |
| DB-5ms UI | 5% Phenyl-methylpolysiloxane | FAME analysis in soil and oil samples |
| DB-FATWAX UI | Polyethylene glycol | FAME analysis in animal and marine samples |
Temperature Programs: Temperature programming, where the column temperature is increased during the analysis, is essential for separating a wide range of FAMEs with different boiling points. nist.gov A typical temperature program starts at a lower temperature to allow for the separation of more volatile components and then ramps up to elute the higher-boiling-point compounds. For example, a method for analyzing FAMEs on a DB-FATWAX UI column involved an initial temperature of 60°C, followed by a series of ramps up to 220°C. rsc.org Fast GC methods, with rapid temperature ramps (e.g., up to 20°C/s), can significantly reduce analysis times from over an hour to just a few minutes, which is particularly useful for high-throughput screening. acs.org
Carrier Gases: The choice of carrier gas affects both the speed and efficiency of the separation. Helium is a common choice as it is inert and compatible with mass spectrometry. nih.gov Hydrogen can also be used and often provides faster analysis times and better efficiency at higher flow rates. nih.gov Nitrogen is another option, though it generally results in longer analysis times. nih.gov The selection of the carrier gas is often a balance between analytical needs, cost, and safety considerations.
Mass Spectrometry (MS) for Structural Elucidation and Quantification
While GC provides excellent separation, mass spectrometry is the key to the definitive identification and structural elucidation of the separated compounds, including this compound.
Gas Chromatography-Mass Spectrometry (GC-MS, GC-EI-qMS)
The coupling of a gas chromatograph with a mass spectrometer (GC-MS) is a powerful combination for the analysis of complex mixtures. ifremer.fr As the separated compounds elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized. The most common ionization technique used for FAME analysis is electron ionization (EI). jeol.com In GC-EI-qMS, the ions are then separated by a quadrupole mass analyzer based on their mass-to-charge ratio (m/z). researchgate.net
This technique allows for both the qualitative identification of compounds by their mass spectra and their quantitative measurement. The total ion chromatogram (TIC) provides a profile of the sample, while the mass spectrum of each peak can be used to identify the corresponding compound. thegoodscentscompany.com GC-MS has been used to identify this compound in various samples, including those from submerged rice and bacterial cultures. researchgate.netcalstate.edu
Interpretation of Mass Spectral Data (e.g., fragmentation patterns)
Under electron ionization, molecules are bombarded with high-energy electrons (typically 70 eV), causing them to fragment in a reproducible manner. jeol.com The resulting mass spectrum is a unique fingerprint of the molecule. For fatty acid methyl esters, the fragmentation patterns provide valuable structural information.
The mass spectrum of this compound, an anteiso-branched FAME, exhibits characteristic fragmentation. researchgate.net A key feature in the mass spectra of many FAMEs is the McLafferty rearrangement, which for straight-chain esters typically produces a prominent ion at m/z 74. researchgate.net However, the fragmentation of branched-chain FAMEs is more complex and can be used to determine the position of the methyl branch. Cleavage at the branch point is a characteristic feature. acs.org The mass spectrum of an authentic standard of this compound can be compared with that of an isolated compound to confirm its identity. researchgate.net The molecular ion ([M]+) for this compound is expected at m/z 256.
Use of Mass Spectral Libraries for Compound Identification
Mass spectral libraries, such as the NIST (National Institute of Standards and Technology) Mass Spectral Library, are extensive databases containing the mass spectra of thousands of compounds. nist.govthegoodscentscompany.com When a sample is analyzed by GC-MS, the experimentally obtained mass spectrum of an unknown compound can be compared against the spectra in the library. A high match score suggests a likely identification of the compound.
The mass spectrum for this compound is available in the NIST library, which is a crucial tool for its identification in unknown samples. nist.govnih.gov The use of these libraries, in conjunction with retention time data, provides a high degree of confidence in the identification of FAMEs in complex mixtures. calstate.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons present. The methyl ester group (-COOCH₃) typically shows a sharp singlet around 3.6 ppm. The protons of the methylene (B1212753) groups (-CH₂-) in the long aliphatic chain produce a complex multiplet in the region of 1.2-1.6 ppm. The methine proton (-CH-) at the branch point (C-12) and the terminal methyl groups (-CH₃) will have characteristic chemical shifts and splitting patterns that confirm the branched structure.
¹³C NMR spectroscopy provides complementary information by detecting the carbon atoms in the molecule. nih.gov The carbonyl carbon of the ester group is typically observed downfield, around 174 ppm. The methoxy (B1213986) carbon (-OCH₃) of the ester appears around 51 ppm. The various methylene carbons of the long chain resonate in the range of 20-35 ppm, while the branched carbon (C-12) and the terminal methyl carbons will have unique chemical shifts that distinguish them from a linear fatty acid methyl ester. np-mrd.org
Table 1: Predicted NMR Data for this compound
| Spectrum Type | Predicted Chemical Shifts (ppm) | Assignment |
|---|---|---|
| ¹H NMR | ~3.6 (s) | -COOCH₃ |
| ¹H NMR | ~2.3 (t) | -CH₂-COO- |
| ¹H NMR | ~1.2-1.6 (m) | -(CH₂)n- |
| ¹H NMR | ~1.1 (m) | -CH(CH₃)- |
| ¹H NMR | ~0.8 (d, t) | Aliphatic -CH₃ |
| ¹³C NMR | ~174 | C=O |
| ¹³C NMR | ~51 | -OCH₃ |
| ¹³C NMR | ~20-35 | -(CH₂)n- |
| ¹³C NMR | ~39 | -CH(CH₃)- |
| ¹³C NMR | ~19, ~11 | Aliphatic -CH₃ |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For fatty acid methyl esters (FAMEs) like this compound, IR spectroscopy provides characteristic absorption bands that confirm its identity. spectra-analysis.compjoes.com
The most prominent feature in the IR spectrum of a FAME is the strong absorption band corresponding to the carbonyl (-C=O) stretching vibration of the ester group, which typically appears around 1740 cm⁻¹. spectra-analysis.comresearchgate.net The C-O stretching vibrations of the ester group also produce strong bands in the fingerprint region, usually between 1300 and 1000 cm⁻¹.
Additionally, the presence of the aliphatic chain is confirmed by the C-H stretching vibrations of the methyl (-CH₃) and methylene (-CH₂) groups, which are observed just below 3000 cm⁻¹. The bending vibrations of these groups appear in the 1470-1370 cm⁻¹ region. researchgate.net The IR spectrum provides a rapid and effective way to verify the presence of the methyl ester functional group and the long aliphatic chain, which are key structural features of this compound. spectra-analysis.comresearchgate.net
Table 2: Characteristic IR Absorption Bands for Fatty Acid Methyl Esters
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 2925-2950 | Asymmetric C-H Stretch | -CH₃, -CH₂- |
| 2850-2870 | Symmetric C-H Stretch | -CH₃, -CH₂- |
| ~1740 | C=O Stretch | Ester |
| 1460-1470 | C-H Bend (Scissoring) | -CH₂- |
| 1370-1380 | C-H Bend (Umbrella) | -CH₃ |
| 1170-1250 | C-O Stretch | Ester |
Sample Preparation and Derivatization for Analysis
Accurate analysis of this compound, particularly from complex biological or environmental matrices, necessitates meticulous sample preparation. This typically involves extraction of the lipid fraction followed by derivatization to enhance analytical performance.
Extraction Methods (e.g., static sorptive extraction, n-hexane extraction)
The initial step in the analysis is the extraction of lipids, which contain the fatty acids, from the sample matrix. gcms.czchromatographytoday.com Common methods include solvent extraction and sorptive extraction techniques.
n-Hexane Extraction: This is a widely used liquid-liquid extraction method where a nonpolar solvent like n-hexane is used to selectively dissolve and extract lipids from the sample. wjarr.comumich.edu The efficiency of n-hexane extraction can be enhanced by using it in combination with a more polar solvent, such as ethanol (B145695) or isopropanol, which helps to break lipid-protein and lipid-carbohydrate interactions, thereby improving the recovery of total lipids. umich.eduresearchgate.net The use of n-hexane as a co-solvent can improve the mass transfer of lipids and the extractive power of the reaction mixture. wjarr.com
Static Sorptive Extraction: Techniques like headspace solid-phase microextraction (HS-SPME) and stir bar sorptive extraction (SBSE) are modern, solvent-minimized approaches. chromatographyonline.comutep.edu In these methods, a sorbent-coated fiber or stir bar is exposed to the sample's headspace or directly immersed in the liquid sample. Volatile and semi-volatile compounds, including fatty acid methyl esters, partition onto the sorbent, which is then thermally desorbed into a gas chromatograph for analysis. utep.edu Optimization of parameters such as sorbent material, pH, extraction time, and temperature is crucial for achieving high extraction efficiency. nih.gov
Precolumn Esterification for Fatty Acid Methyl Ester Formation
For the analysis of fatty acids by gas chromatography (GC), they are typically converted into their more volatile and less polar methyl esters (FAMEs). gcms.czrestek.comsigmaaldrich.com This derivatization step, known as esterification or transesterification, is critical for achieving good chromatographic separation and peak shape. gcms.czsigmaaldrich.com
There are two primary approaches for FAME preparation: acid-catalyzed and base-catalyzed reactions. nih.govwiley.com
Acid-Catalyzed Esterification: This method is suitable for esterifying free fatty acids and transesterifying esterified fatty acids (e.g., in triglycerides). nih.gov A common reagent is boron trifluoride (BF₃) in methanol (B129727). sigmaaldrich.comnih.gov The sample is heated with the BF₃-methanol reagent, which catalyzes the formation of FAMEs. nih.gov Another approach uses methanolic hydrogen chloride, which can be prepared by dissolving acetyl chloride in methanol. nih.govaocs.org
Base-Catalyzed Transesterification: This method is faster for transesterifying glycerolipids at milder temperatures. nih.gov A common reagent is sodium methoxide (B1231860) in methanol. wiley.com However, this method does not esterify free fatty acids, which would require a subsequent acid-catalyzed step if present in significant amounts. aocs.org
The choice of method depends on the nature of the sample and the fatty acids present. nih.gov For total fatty acid profiling, a two-step procedure involving saponification (alkaline hydrolysis) to liberate all fatty acids, followed by acid-catalyzed methylation, is often employed. wiley.com
Method Validation (Linearity, Recovery, LOQ, Reproducibility)
To ensure the reliability of quantitative data, the analytical method for this compound must be thoroughly validated. ubbcluj.rojppres.com Key validation parameters include:
Linearity: This assesses the method's ability to produce results that are directly proportional to the concentration of the analyte over a given range. jppres.comsigmaaldrich.comkemdikbud.go.id It is determined by analyzing a series of standard solutions of varying concentrations and plotting the instrument response against the concentration. kemdikbud.go.idmdpi.com A linear relationship is typically confirmed by a high coefficient of determination (R²) for the calibration curve, ideally greater than 0.99. sigmaaldrich.commdpi.com
Recovery: This measures the efficiency of the entire analytical procedure, including extraction and derivatization. kemdikbud.go.id It is determined by spiking a blank matrix with a known amount of the analyte and comparing the measured concentration to the theoretical concentration. kemdikbud.go.id Acceptable recovery values are typically within a predefined range, such as 80-120%. kemdikbud.go.id
Limit of Quantitation (LOQ): This is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. nih.govd-nb.info It is often calculated as ten times the standard deviation of the blank or the signal-to-noise ratio. nih.govmdpi.com
Reproducibility: This evaluates the consistency of the results obtained under different conditions, such as on different days, with different analysts, or on different instruments. kemdikbud.go.id It is typically expressed as the relative standard deviation (RSD) of the measurements. kemdikbud.go.id Intra-day and inter-day precision are common measures of reproducibility. nih.govd-nb.info
Table 3: Typical Method Validation Parameters for FAME Analysis
| Parameter | Typical Acceptance Criteria | Reference |
|---|---|---|
| Linearity (R²) | > 0.99 | sigmaaldrich.commdpi.com |
| Recovery | 75-120% | kemdikbud.go.id |
| LOQ | Signal-to-Noise Ratio ≥ 10 | d-nb.infomdpi.com |
| Reproducibility (RSD) | < 15% | kemdikbud.go.id |
Chemometric and Statistical Analysis of Profiling Data
When analyzing complex samples containing multiple fatty acids, including this compound, chemometric and statistical methods are essential for extracting meaningful information from the large datasets generated. nih.govsrce.hr These techniques can be used to classify samples, identify biomarkers, and understand the relationships between different fatty acids. nih.govrsdjournal.org
Principal Component Analysis (PCA): PCA is an unsupervised pattern recognition technique that reduces the dimensionality of the data while retaining most of the original variation. acs.org It transforms the original variables (fatty acid concentrations) into a smaller set of uncorrelated variables called principal components. acs.org PCA plots can reveal clustering of samples based on their fatty acid profiles, providing insights into similarities and differences between sample groups. acs.org
Linear Discriminant Analysis (LDA): LDA is a supervised method used to find linear combinations of variables that best separate two or more classes of objects or events. rsdjournal.orgacs.org In the context of fatty acid profiling, LDA can be used to build a predictive model to classify unknown samples into predefined groups based on their fatty acid composition. acs.org
Other Statistical Tests: Basic statistical tests such as t-tests and analysis of variance (ANOVA) are used to determine if there are statistically significant differences in the concentration of specific fatty acids, like this compound, between different sample groups. srce.hrnih.gov Correlation analysis can reveal relationships between the levels of different fatty acids. wiley.com
Pattern Recognition Analyses
Pattern recognition in the context of analytical chemistry is the process of identifying a compound by comparing its measured analytical data to a known pattern or reference. For this compound, this is primarily achieved by analyzing its profile as a fatty acid methyl ester (FAME) using GC-MS.
The core principle of this pattern recognition involves matching the retention time and mass spectrum of an unknown peak in a sample chromatogram with that of a certified reference standard. labtorg.kz To facilitate this, commercially available FAME mixtures that include this compound are often used. labtorg.kzsigmaaldrich.com For instance, the Supelco 37-Component FAME Mix is a standard that contains a range of fatty acid methyl esters from C4 to C24, including this compound, which is designated as an anteiso-branched fatty acid (a-C15:0). sigmaaldrich.comsigmaaldrich.com By analyzing this standard under the same GC conditions as the sample, analysts can confidently assign an identity to a peak based on a direct comparison of its elution time. labtorg.kz
Beyond retention time matching, mass spectral library matching is a critical component of pattern recognition. The mass spectrum of a compound, which shows the mass-to-charge ratio of fragment ions, serves as a chemical fingerprint. In a study analyzing suet oil, this compound was identified among 25 other fatty acids by comparing its electron ionization (EI) mass spectrum against the NIST 08 spectral library. mdpi.com A high match factor (e.g., >90%) provides strong evidence for the compound's identity. mdpi.com Similarly, GC-MS analysis of extracts from the plant Olea dioica identified "Tetradecanoic acid, 12-methyl-, methyl ester" by comparing its spectral data to the NIST computer library connected to the instrument. nih.gov
The specific fragmentation patterns of branched-chain esters like this compound are also key to their identification. nih.gov Studies using gas-liquid chromatography-ion trap mass spectrometry (GLC-ITMS) have detailed the characteristic fragmentation of anteiso-branched methyl esters, which helps distinguish them from straight-chain and iso-branched isomers. nih.gov This detailed pattern knowledge is essential for accurate identification in complex lipid profiles. nih.gov
Multivariate Data Analysis in Lipidomics
Lipidomics, the large-scale study of lipids in biological systems, generates vast and complex datasets that are often challenging to interpret directly. Multivariate data analysis provides the statistical tools to extract meaningful biological information from this data. hmdb.camcmaster.ca These methods are indispensable for discerning subtle changes in lipid profiles, identifying biomarkers, and understanding metabolic responses in different physiological or pathological states. msstate.edu
Methodologies such as Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are widely applied to lipidomics data obtained from techniques like GC-MS. frontiersin.orgnih.gov
Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used for data exploration and visualization. It reduces the dimensionality of the data by transforming the original variables (e.g., the abundance of each detected lipid) into a smaller set of new variables called principal components (PCs). In a lipidomics study of subcutaneous adipose tissue, a 3D PCA model was used to visualize the separation between different experimental groups based on their fatty acid profiles, providing an initial overview of the data structure. frontiersin.org
Partial Least Squares Discriminant Analysis (PLS-DA) is a supervised method used to model the relationship between the lipid profile (X-variables) and a predefined condition, such as a disease state or treatment group (Y-variable). frontiersin.org This technique is particularly useful for identifying the specific lipids that are most responsible for the separation between groups. For example, in a study discriminating between different storage stages of chilled mutton, PLS-DA was used to identify differential volatile compounds, including various fatty acid methyl esters. nih.gov The importance of each variable in the model is often assessed using the Variable Importance in Projection (VIP) score. Variables with a VIP score greater than 1 are generally considered significant contributors to the model. frontiersin.org
In a study profiling fatty acids in equine metabolic syndrome, a PLS-DA model was built and validated to identify the key fatty acids differentiating control, disease, and treatment groups. frontiersin.org This approach allows researchers to move beyond simple univariate comparisons and understand the collective changes in the lipidome. The entire process involves data normalization, log transformation, and scaling before the multivariate analysis is performed to ensure that each variable contributes appropriately to the model. msstate.edu
The application of these multivariate techniques, often grouped under the term "chemometrics," is essential for interpreting the complex fatty acid profiles where compounds like this compound may be present. mdpi.com For instance, chemometrics was used in the analysis of suet oil to optimize the derivatization conditions for FAME analysis using a Box-Behnken design, demonstrating how multivariate approaches can be applied to both data analysis and experimental optimization. mdpi.com
Compound Reference Table
| Compound Name |
| This compound |
| Methyl hexadecanoate |
| Methyl 14-methylpentadecanoate |
| Methyl 2-hydroxyhexadecanoate |
| Methyl cis-9-hexadecenoate |
| Methyl heptadecanoate |
| Methyl 15-methylhexadecanoate |
| Methyl tetradecanoate (B1227901) |
| Methyl palmitate |
| Dodecanoic acid |
| 12-methyl-tridecanoate |
| Tridecanoic acid |
| Pentadecanoic acid |
| Hexadecanoic acid |
| Octadecanoic acid |
| Cyclopropaneoctanoic acid |
| Nonadecanoic acid |
| Eicosanoic acid |
| cis-11-eicosenoic acid |
| 8,11,14-eicosatrienoate |
| Myristoleate |
| 9-hexadecanoic acid |
| cis-10-heptadecanoic acid |
| (Z,Z)-9,12-octadecadienoic acid |
| 10-nonadecanoic acid |
| 10-trans,12-cis-octadecadienoate |
| (E)-9-octadecanoic acid |
| (Z)-9-octadecanoic acid |
| 11-octadecanoic acid |
| cis-10-nonadecanoic acid |
| 9-cis,11-trans-octadecadienoate |
| Cyclopentaneundecanoic acid, methyl ester |
| Undecanoic acid, 11-bromo-, methyl ester |
| 9-Octadecenoic acid methyl ester |
| Octanoic acid, methyl ester |
| Decanoic acid, methyl ester |
| Acetic acid |
| Heptanoic acid, methyl ester |
| Propanoic acid, 2-hydroxy-, methyl ester |
| Hexanoic acid |
| Propanoic acid |
| Butanoic acid |
| Nonanoic acid |
Illustrative Data: Fatty Acids Identified in Suet Oil via GC-MS
Biological Roles and Mechanistic Investigations of Methyl 12 Methyltetradecanoate
Role in Cell Membrane Structure and Function
The structure and composition of the cell membrane are critical for the survival and function of prokaryotic cells. Branched-chain fatty acids, such as 12-methyltetradecanoic acid, are major acyl constituents of membrane lipids in many bacteria. nih.govnih.gov These fatty acids are integral to maintaining the physical properties of the membrane, enabling bacteria to thrive in diverse and often harsh environments. nih.gov
Regulation of Membrane Fluidity in Prokaryotic Cells
One of the most significant functions of branched-chain fatty acids is the regulation of cell membrane fluidity. The presence of methyl branches along the fatty acid chain disrupts the tight packing of lipid acyl chains, thereby increasing the fluidity of the membrane. nih.gov
Anteiso-branched fatty acids, such as 12-methyltetradecanoic acid, are particularly effective at increasing membrane fluidity. nih.gov This is attributed to the position of the methyl group, which creates a more significant disruption in the acyl chain packing compared to their iso-branched counterparts. The incorporation of anteiso-fatty acids into the cell membrane helps to maintain a liquid-crystalline state, which is essential for the proper function of membrane-embedded proteins and transport systems. nih.gov In Listeria monocytogenes, for instance, a fatty acid profile dominated by branched-chain fatty acids, particularly anteiso-C15:0, is crucial for maintaining membrane fluidity, especially at low temperatures. nih.gov
Table 1: Effect of Fatty Acid Branching on Membrane Fluidity
| Fatty Acid Type | Structural Feature | Effect on Membrane Packing | Impact on Membrane Fluidity |
|---|---|---|---|
| Straight-Chain Saturated | Linear acyl chain | Tight packing | Decreased fluidity |
| iso-Branched | Methyl group on the penultimate carbon | Less tight packing | Increased fluidity |
| anteiso-Branched (e.g., 12-methyltetradecanoic acid) | Methyl group on the antepenultimate carbon | Significant disruption of packing | Markedly increased fluidity |
Influence on Membrane Transport Processes
Specific research directly investigating the influence of methyl 12-methyltetradecanoate on membrane transport processes is not extensively available in the current scientific literature. However, it is well-established that changes in membrane fluidity can significantly impact the function of membrane transport proteins. A more fluid membrane can alter the conformational dynamics of these proteins, potentially affecting the rates of nutrient uptake and waste extrusion.
Adaptation to Environmental Stress (e.g., heat, toxicity) through Membrane Lipid Composition
Prokaryotic organisms exhibit remarkable adaptability to a wide range of environmental stresses, and modifications to the cell membrane's lipid composition are a key strategy in this adaptation. Bacteria can alter the ratios of different fatty acids in their membranes to maintain optimal fluidity in response to changes in temperature, pH, and exposure to toxic substances. researchgate.net
A primary adaptive response to low temperatures is an increase in the proportion of branched-chain fatty acids, particularly anteiso-fatty acids. nih.govfrontiersin.org For example, Listeria monocytogenes adapts to cold by shortening fatty acid chain lengths and shifting from iso- to anteiso-branched fatty acids, with anteiso-C15:0 playing a critical role in this process. nih.gov This "homeoviscous adaptation" ensures that the membrane remains in a fluid state, which is necessary for cellular processes to continue at lower temperatures. The production of 12-methyltetradecanoic acid by some Streptomyces species has been observed to be influenced by temperature and pH, suggesting a role for this fatty acid in adaptation to different environmental conditions. researchgate.net
Table 2: Adaptive Changes in Bacterial Membrane Composition in Response to Low Temperature
| Adaptive Change | Specific Modification | Organism Example | Functional Consequence |
|---|---|---|---|
| Increased Branching | Higher ratio of anteiso- to iso-fatty acids | Listeria monocytogenes | Maintains membrane fluidity |
| Chain Shortening | Decrease in average fatty acid chain length | Listeria monocytogenes | Lowers the lipid melting temperature |
Participation in Biological Signaling Pathways
The role of fatty acids and their derivatives in cellular signaling is an area of active research. While some fatty acids are known to act as signaling molecules, the specific involvement of this compound in major signaling cascades is not yet well-defined.
Investigation of Interactions with Cellular Receptors
Currently, there is a lack of specific studies in the scientific literature detailing the direct interaction of this compound or its corresponding acid with cellular receptors.
Modulation of Intracellular Signaling Cascades (e.g., MAPK, PI3K/Akt/mTOR)
There is currently no direct evidence in the scientific literature to suggest that this compound modulates the MAPK or PI3K/Akt/mTOR intracellular signaling cascades. Research on the biological activities of 12-methyltetradecanoic acid has primarily focused on its effects on cancer cell proliferation, where it was found to inhibit 5-lipoxygenase and induce apoptosis, but a direct link to the MAPK or PI3K/Akt/mTOR pathways was not established. nih.govnih.gov Another study on the related odd-chain saturated fatty acid, pentadecanoic acid (C15:0), has shown it to be an activator of AMPK and an inhibitor of mTOR, suggesting that other related fatty acids might have roles in these pathways, though this has not been demonstrated for 12-methyltetradecanoic acid. nih.gov
Impact on Gene Expression and Transcriptional Regulation (e.g., DNA Damage, Epigenetics)
Current scientific literature has not established a direct link between this compound and specific impacts on gene expression, DNA damage, or transcriptional regulation. However, understanding the fundamental principles of epigenetic regulation, particularly DNA methylation, provides a framework for how such a molecule could theoretically interact with cellular processes.
Epigenetics refers to modifications to DNA that regulate gene activity without changing the underlying DNA sequence itself. medlineplus.gov These changes are crucial for ensuring that cells produce only the proteins necessary for their specific function. medlineplus.gov One of the most studied epigenetic mechanisms is DNA methylation, which involves the addition of a methyl group to the cytosine base in DNA. biomodal.commdpi.com This process is a key regulator of gene expression; typically, when methyl groups are present on a gene, that gene is turned off or silenced. medlineplus.govnih.gov
This regulation is dynamic and can be influenced by various factors, including environmental exposures and diet. medlineplus.govnih.gov The patterns of DNA methylation are critical for normal development and cellular differentiation, and they can be inherited by cells as they divide. medlineplus.govbiomodal.com DNA methylation can inhibit the binding of transcription machinery to DNA or work in concert with histone modifications to alter the chromatin landscape, making genes more or less accessible for transcription. biomodal.comnih.gov While this describes the general mechanism of epigenetic control, research has yet to specifically investigate whether this compound acts as a methyl donor or otherwise influences the enzymes and pathways involved in DNA methylation and transcriptional regulation.
Interactions with Microorganisms and Host Systems
There is limited direct research on the specific effects of this compound on the metabolism and growth of microorganisms. However, the compound has been reported in several species of Streptomyces, including Streptomyces malaysiense, Streptomyces malaysiensis, and Streptomyces lydicus, indicating it is a metabolite within these bacteria. nih.gov
Broader research into related compounds shows that microorganisms can utilize methylated substrates. Studies on deep subseafloor microbial life have demonstrated active metabolism of methylated compounds like methanol (B129727) and methylamine (B109427) by thermally adapted microbial communities. nih.gov These microbes, though slow-growing, are capable of using a diverse range of carbon and nitrogen substrates. nih.gov Fatty acid methyl esters (FAMEs), the class of molecules to which this compound belongs, are also central to the study of microbial communities. creative-proteomics.com Profiling FAMEs is a standard method for identifying microbial species and characterizing the structure of microbial communities. creative-proteomics.com While these findings provide context, specific studies detailing how this compound modulates metabolic pathways or serves as a substrate for microbial growth are not yet available.
The role of this compound in the colonization of the gut by microorganisms has not been specifically elucidated in scientific studies. The complex interactions between host and microbe in the gut involve a vast array of chemical signals and metabolites. nih.gov Fatty acids and their derivatives, produced by the gut microbiota from dietary sources, are known to be significant in host physiology and immune function. nih.govnih.gov However, research has not yet identified a specific function for this compound in facilitating or inhibiting the establishment and proliferation of microbial communities within the host gut environment.
There is currently no direct evidence from scientific literature detailing the role of this compound in host-microbe chemical communication. This intricate signaling network relies on a variety of molecules, including microbial metabolites, to mediate interactions between the microbiome and host cells. nih.gov While lipids and fatty acids are recognized as important signaling molecules in this context, the specific contribution of this compound to these communication pathways remains an uninvestigated area of research.
Metabolomic and Lipidomic Studies
Volatile organic compounds (VOCs) are small, carbon-containing molecules that are volatile at ambient temperatures and can be found in various biological samples, serving as potential markers for metabolic processes. wiley.comnih.gov
This compound has been identified as a volatile compound in lipid-reducing granule tea. medchemexpress.comchemicalbook.com While this specific compound has not been reported in saliva, a closely related molecule, methyl tetradecanoate (B1227901) (also known as methyl myristate), has been detected in human saliva, although not quantified. hmdb.ca The presence of these fatty acid methyl esters in different biological matrices highlights their role in the broader field of metabolomics.
Table 1: Identification of this compound and a Related Compound in Biological Samples
| Compound | Sample Type | Finding |
| This compound | Lipid-Reducing Granule Tea | Identified as a volatile compound. medchemexpress.comchemicalbook.com |
| Methyl tetradecanoate | Saliva | Detected but not quantified. hmdb.ca |
Changes in Compound Levels in Response to Biological Perturbations (e.g., drug treatment in T. cruzi)
The treatment of Trypanosoma cruzi, the protozoan parasite responsible for Chagas disease, with the drug nifurtimox (B1683997) has been shown to induce significant alterations in the parasite's lipid metabolism. Research has demonstrated that nifurtimox-treated T. cruzi epimastigotes exhibit increased levels of unsaturated fatty acids compared to untreated control cells. nih.gov This shift in the fatty acid profile suggests that the drug perturbation directly impacts lipid biosynthesis or remodeling pathways within the parasite.
While the broader class of unsaturated fatty acids is elevated, specific quantitative data detailing the fold-change of this compound in response to nifurtimox treatment is not extensively detailed in the currently available literature. However, the general trend of altered lipid metabolism points to a significant disruption of the parasite's cellular functions. The major component identified in the total esterified lipid fraction of treated parasites was 18:2 (linoleic acid), highlighting a substantial shift in fatty acid composition. nih.gov These findings underscore the importance of lipid metabolism as a target for antiparasitic drugs and suggest that changes in the levels of specific fatty acid methyl esters, such as this compound, are part of a larger metabolic reprogramming induced by drug treatment.
Interactive Data Table: General Lipid Alterations in Nifurtimox-Treated T. cruzi
| Lipid Class | Observed Change in Nifurtimox-Treated T. cruzi | Reference |
| Unsaturated Fatty Acids | Increased amounts compared to control cells. | nih.gov |
| Total Esterified Lipids | 18:2 (Linoleic acid) becomes the major component. | nih.gov |
Integration into Comprehensive Metabolomic Profiles
This compound is not an isolated molecule but rather a component of the complex metabolome of various organisms, from bacteria to plants. Its presence and relative abundance can provide insights into the metabolic state and biochemical capabilities of the organism.
In the plant kingdom, for instance, the leaves of Carica papaya (papaya) have been analyzed for their fatty acid methyl ester (FAME) composition. A comprehensive gas chromatography-mass spectrometry (GC-MS) analysis of the petroleum ether extract of papaya leaves revealed the presence of 15 distinct fatty acid components. nih.govfoliamedica.bgresearchgate.netsemanticscholar.org This profile provides a snapshot of the lipid constituents within the plant tissue.
The table below presents the fatty acid methyl ester profile identified in Carica papaya leaves, showcasing the diversity of these compounds. While this compound is a branched-chain fatty acid, this profile includes a variety of straight-chain and other forms, indicating a complex lipid biosynthetic network within the plant.
Interactive Data Table: Fatty Acid Methyl Ester Profile of Carica papaya Leaves
| Compound Name | Retention Time (min) | Molecular Formula | Molecular Weight | Peak Area (%) |
| 2-methylpentane | 1.710 | C6H14 | 86 | 11.99 |
| 3-methylpentane | 1.751 | C6H14 | 86 | 11.72 |
| Acetyl valeryl | 1.904 | C7H12O2 | 128 | 37.49 |
| methyl-cyclopentane | 2.115 | C6H12 | 84 | 19.55 |
| Cyclohexane | 2.218 | C6H12 | 84 | 15.40 |
| 2,4-dimethyl-pentane | 2.316 | C7H16 | 100 | 0.08 |
| 1,2-dimethyl-cyclopentane | 2.405 | C7H14 | 98 | 0.10 |
| 2-methyl-hexane | 2.502 | C7H16 | 100 | 0.09 |
| Methyl-cyclohexane | 2.744 | C7H14 | 98 | 0.57 |
| 3-ethyl-pentane | 2.825 | C7H16 | 100 | 0.04 |
| 1,2,3-trimethyl- | 3.002 | C8H16 | 112 | 0.05 |
| 3-methyl-heptane | 3.109 | C8H18 | 114 | 0.05 |
| Toluene | 3.226 | C7H8 | 92 | 0.45 |
| 2,6-dimethyl-heptane | 3.321 | C9H20 | 128 | 0.05 |
| cis-1,3-dimethyl-cyclohexane | 3.422 | C8H16 | 112 | 0.04 |
| 2,3-dimethyl-heptane | 3.619 | C9H20 | 128 | 0.04 |
| n-propyl-cyclohexane | 4.312 | C9H18 | 126 | 0.04 |
| p-xylene | 4.835 | C8H10 | 106 | 0.11 |
| 1-methyl-3-propyl-cyclohexane | 5.385 | C10H20 | 140 | 0.04 |
| Methyl tetradecanoate | 21.802 | C15H30O2 | 242 | 0.06 |
Data derived from a GC-MS analysis of Carica papaya leaf extract. researchgate.net
This metabolomic data highlights the presence of a diverse array of fatty acid methyl esters in Carica papaya and provides a basis for understanding the biochemical pathways operating within this plant. The identification of these compounds is crucial for applications ranging from chemotaxonomy to the discovery of bioactive molecules.
Future Directions and Emerging Research Avenues
Exploration of Novel Biological Functions
Methyl 12-methyltetradecanoate is known to be a plant metabolite and has been found in various organisms such as Streptomyces species. nih.gov It has been identified in vermicompost from cow dung, the leaves of Carica papaya, and the cuticle wax of Kigelia africana. chemicalbook.commedchemexpress.comcaymanchem.com This widespread presence suggests it may have diverse and currently unknown biological roles.
Future research should focus on elucidating these functions. For instance, the parent compound, 12-methyltetradecanoic acid, exhibits antibacterial properties and can suppress the swarming motility in Pseudomonas aeruginosa by repressing the production of necessary surfactants. sigmaaldrich.com This raises the question of whether the methyl ester form shares these or similar antimicrobial activities. Branched-chain fatty acids are known to be crucial for regulating membrane fluidity and transport in many bacteria, a mechanism that could be a target for new antimicrobial agents. labclinics.com
Furthermore, studies have noted that the levels of this compound were reduced in the parasite Trypanosoma cruzi after treatment with the drug nifurtimox (B1683997). medchemexpress.comcaymanchem.com This finding points to a potential role in parasite metabolism and suggests that the pathways involving this lipid could be a target for antiparasitic drug development. Systematic investigation into its effects on various cell types, including mammalian cells, pathogens, and plant cells, could reveal novel signaling or metabolic functions.
Table 1: Documented Occurrences and Biological Associations of this compound
| Source/System | Finding | Potential Research Implication | Reference(s) |
|---|---|---|---|
| Streptomyces Species | Identified as a metabolite. | Exploration of antibiotic or signaling roles in microbial communities. | nih.gov |
| Carica papaya (Papaya) Leaves | Detected as a natural constituent. | Investigation of potential roles in plant defense or growth regulation. | medchemexpress.comcaymanchem.com |
| Kigelia africana Cuticle Wax | Found as a component of the protective outer layer. | Study of its contribution to plant-environment interactions, such as drought resistance or herbivore deterrence. | medchemexpress.comcaymanchem.com |
Development of Advanced Synthetic Routes for Specific Isomers
This compound possesses a chiral center at the C-12 position, meaning it can exist as two distinct enantiomers: (R)-methyl 12-methyltetradecanoate and (S)-methyl 12-methyltetradecanoate. Biological systems often exhibit high stereospecificity, where different enantiomers of a compound can have vastly different activities.
To date, synthetic routes have been developed to produce both the (R) and (S) enantiomers of the parent acid and its methyl ester. tandfonline.com These syntheses have utilized chiral building blocks and multi-step processes, including ozonolysis, to achieve the desired stereochemistry. tandfonline.com However, these routes can be complex and may not be suitable for large-scale production.
Future research should aim to develop more efficient, scalable, and cost-effective stereoselective synthetic methods. Advances in asymmetric catalysis, biocatalysis using engineered enzymes, and flow chemistry could provide pathways to produce enantiomerically pure isomers in higher yields and with less environmental impact. Access to specific isomers is critical for accurately assessing their individual biological functions and determining which form holds the most promise for potential therapeutic or industrial applications. tandfonline.com
Integration with Systems Biology and Omics Data
The advent of high-throughput "omics" technologies, such as metabolomics and lipidomics, provides a powerful framework for understanding the role of individual molecules in a broader biological context. This compound has been identified in lipid profiling studies of various samples, including suet oil, using techniques like gas chromatography-mass spectrometry (GC-MS). mdpi.com
The future of research on this compound lies in its integration into multi-omics datasets. By correlating the abundance of this compound with transcriptomic, proteomic, and other metabolomic data, researchers can begin to map the metabolic networks it participates in. For example, identifying enzymes whose expression levels correlate with the concentration of this fatty acid ester could help uncover its biosynthetic and degradation pathways. Its inclusion in metabolomics databases and platforms like METASPACE facilitates its identification in large-scale studies. metaspace2020.orgcontaminantdb.ca This systems-level approach can provide insights into how the compound's metabolism is altered in disease states or in response to external stimuli, as suggested by the T. cruzi study. medchemexpress.comcaymanchem.com
High-Throughput Screening for Bioactivity Profiling
To accelerate the discovery of new functions, high-throughput screening (HTS) methodologies can be applied. HTS allows for the rapid testing of a compound against a vast number of biological targets. Libraries containing this compound and other related branched-chain fatty acid esters could be screened against various targets to create a comprehensive bioactivity profile.
Potential HTS campaigns could include:
Antimicrobial assays: Screening against a diverse panel of pathogenic bacteria and fungi to identify new antimicrobial leads.
Enzyme inhibition assays: Testing against key enzymes involved in human diseases, such as cancer, inflammation, or metabolic disorders.
Cell-based assays: Assessing the effect of the compound on processes like cell proliferation, apoptosis, and differentiation in various cell lines (e.g., cancer cells, immune cells).
Receptor binding assays: Determining if the compound interacts with specific cellular receptors, which could indicate a role in cell signaling.
The results from such screens would generate valuable data, highlighting the most promising avenues for more detailed, hypothesis-driven research.
Computational Chemistry and Molecular Modeling Studies of this compound
Computational approaches are invaluable for predicting the behavior of molecules and guiding experimental work. The known physicochemical properties of this compound provide a solid foundation for molecular modeling studies. nih.govchemscene.com
Table 2: Selected Computed Properties for Molecular Modeling
| Property | Value | Significance for Computational Studies | Reference(s) |
|---|---|---|---|
| Molecular Formula | C₁₆H₃₂O₂ | Defines the elemental composition. | nih.govchemscene.com |
| Molecular Weight | 256.42 g/mol | Basic parameter for simulations and concentration calculations. | nih.govchemscene.com |
| XLogP3-AA | 6.6 | Predicts hydrophobicity, influencing membrane permeability and protein binding. | nih.gov |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | Estimates the polar surface area, which is related to transport properties. | chemscene.com |
Future computational studies could include:
Molecular Docking: Simulating the interaction of this compound with the active sites of proteins. For example, docking it into bacterial enzymes could help explain the antibacterial effects of its parent acid and guide the design of more potent derivatives. sigmaaldrich.com
Molecular Dynamics (MD) Simulations: Modeling the compound's behavior within a lipid bilayer to understand its effect on cell membrane properties like fluidity and stability, which is a known function of branched-chain fatty acids. labclinics.com
Quantitative Structure-Activity Relationship (QSAR): If a biological activity is identified, QSAR models can be built using a series of related compounds to predict the activity of new, unsynthesized derivatives, thereby streamlining the drug discovery process.
These computational efforts can significantly reduce the time and cost of research by prioritizing the most promising experimental avenues for investigation.
Q & A
Basic Research Questions
Q. What analytical methods are most effective for identifying and quantifying Methyl 12-methyltetradecanoate in complex bio-oil mixtures?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used due to its high sensitivity for fatty acid methyl esters (FAMEs). For example, in hydrothermal carbonization (HTC) studies of Casuarina equisetifolia biomass, this compound was detected via GC-MS with a retention time of 11.663 min and molecular ion peaks at m/z = 256.43 . Calibration curves using deuterated standards (e.g., [²H₉]-labeled analogs) improve quantification accuracy, as demonstrated in isotopic tracer studies of actinomycete biosynthesis .
Q. How is this compound synthesized in laboratory settings, and what are critical purity considerations?
- Methodological Answer : The compound is typically synthesized via esterification of 12-methyltetradecanoic acid with methanol under acid catalysis. Purity (>98%) is verified using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). Suppliers like Larodan AB provide research-grade material with certificates of analysis, emphasizing storage at freezer temperatures (-20°C) to prevent degradation . Contaminants such as branched-chain isomers (e.g., 13-methyltetradecanoate) must be excluded via column chromatography .
Q. What structural features distinguish this compound from related FAMEs, and how do these impact spectral interpretation?
- Methodological Answer : The compound’s structure (C₁₆H₃₂O₂, CAS 5129-66-8) includes a methyl branch at the 12th carbon of the tetradecanoate chain. Key spectral identifiers include:
- GC-MS : Base peak at m/z = 74 (common to FAMEs) and fragment ions at m/z = 87 (indicative of branching) .
- NMR : Distinct δ 0.88 ppm (triplet, terminal CH₃) and δ 1.25 ppm (multiplet, methylene groups) .
Misidentification risks arise in complex matrices; orthogonal techniques like IR (C=O stretch at ~1740 cm⁻¹) are recommended for validation .
Advanced Research Questions
Q. How do discrepancies in reported biosynthetic pathways for this compound arise across different organisms (e.g., actinomycetes vs. plant biomass)?
- Methodological Answer : In Micromonospora aurantiaca, the compound is biosynthesized via transamination of isoleucine, yielding 2-methylbutyric acid intermediates, followed by elongation and methylation (deuterium-labeling studies confirmed >90% incorporation rates) . Conversely, in plant-derived bio-oils (e.g., Wrightia tinctoria), it forms via decarboxylation of free fatty acids during HTC at 250°C . Contradictions arise from substrate-specific enzyme activity (e.g., acyltransferases in microbes vs. thermal degradation in plants). Researchers must contextualize pathways using isotopic tracing and comparative metabolomics .
Q. What thermodynamic properties of this compound are critical for modeling its behavior in high-temperature applications (e.g., biofuels)?
- Methodological Answer : Key parameters include:
- Vapor Pressure : Antoine equation coefficients (log₁₀P = 3.62632 - 1492.807/(T + -162.674)) for 439–511 K .
- Enthalpy of Vaporization (ΔvapH) : 86.6 ± 0.8 kJ/mol at 298 K .
These data inform reactor design for biofuel production, where phase transitions affect yield. Differential scanning calorimetry (DSC) is used to validate thermal stability up to 250°C, avoiding decomposition .
Q. How can researchers reconcile conflicting data on the bioavailability of this compound in drug delivery studies?
- Methodological Answer : Lipinski’s Rule of Five parameters (molecular weight = 256.42, logP = 4.08) suggest moderate bioavailability . However, discrepancies arise in membrane permeability assays due to its branched-chain structure, which alters lipid bilayer interactions. Methodological adjustments include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
